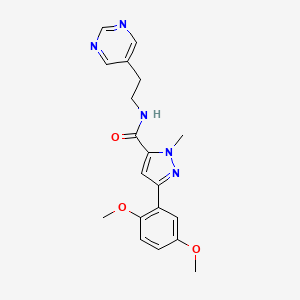
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound. It incorporates elements of both pyrimidine and chromene structures, offering a unique chemical scaffold for various applications. The compound’s multifaceted nature lends itself to multiple avenues of research and potential use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. Here’s a detailed pathway:
Preparation of the chromene derivative: : Starting from a coumarin precursor, ethylation and subsequent functional group modifications yield the 8-ethoxy-2-oxo-2H-chromene.
Cyclopropylpyrimidine synthesis: : Separate reactions create the cyclopropyl-substituted pyrimidine from simpler building blocks.
Final Coupling: : The chromene and pyrimidine moieties are coupled through amide bond formation. This step requires coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis may leverage optimized reaction conditions, such as high-throughput reactors and continuous flow systems, to enhance efficiency. The process would typically involve:
Scaling up reactions: : Ensuring consistent quality and yield.
Purification techniques: : Using crystallization, chromatography, and other methods to achieve high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly on the ethoxy and pyrimidine moieties.
Reduction: : Reduction reactions may target the chromene core, potentially converting it into different functional derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, and various alkyl/aryl groups under suitable conditions (like halogenation with NBS).
Major Products Formed
Depending on the reaction:
Oxidized derivatives: : Modifications on the chromene or pyrimidine ring.
Reduced derivatives: : Simplified core structures.
Substituted products: : Functionalized derivatives retaining the core architecture.
Aplicaciones Científicas De Investigación
The versatility of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide opens doors to several research areas:
Chemistry: : As a novel scaffold in the development of new synthetic methodologies.
Medicine: : Investigated for its therapeutic potential, particularly in oncology and infectious diseases.
Industry: : Used in the creation of advanced materials and as a precursor in polymer synthesis.
Mecanismo De Acción
Molecular Targets and Pathways
The compound likely interacts with key molecular targets like enzymes, receptors, and DNA. Its mechanism of action may involve:
Binding to active sites: : Inhibiting enzyme activity.
Interfering with receptor functions: : Modulating signal transduction pathways.
DNA interaction: : Potential for intercalation or groove-binding, affecting transcription and replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(6-oxo-4-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
N-(2-(4-cyclopropyl-6-oxo-1H-pyrimidin-1-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
Unique Aspects
Compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide features a unique substitution pattern on both the chromene and pyrimidine rings. This confers unique chemical properties, such as increased stability or specificity in biological interactions, that might not be present in structurally similar molecules.
Let me know if there's any specific section you'd like to delve deeper into!
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-17-5-3-4-14-10-15(21(27)29-19(14)17)20(26)22-8-9-24-12-23-16(11-18(24)25)13-6-7-13/h3-5,10-13H,2,6-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBTPSTRDGTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)
![1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2672202.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)
![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)
![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)
